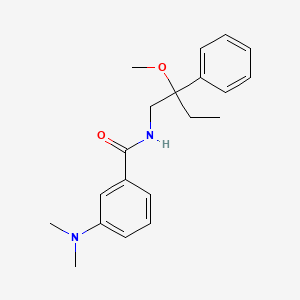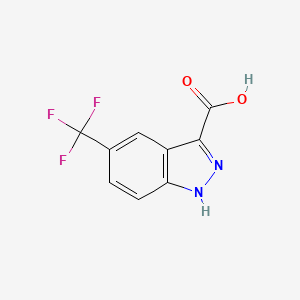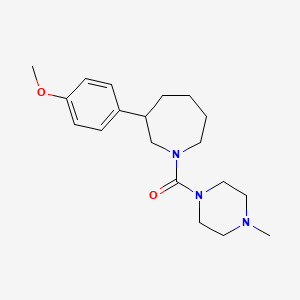![molecular formula C21H18N4O3S3 B2512786 N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1040653-50-6](/img/no-structure.png)
N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18N4O3S3 and its molecular weight is 470.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity Compounds related to N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide have shown promising antitumor activities. For instance, a study by Hafez and El-Gazzar (2017) demonstrated that similar compounds exhibited potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017).
Enzyme Inactivation in Cardiovascular Disease Treatment Another research by Moscovitz et al. (2018) found that a related compound, 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamide, showed potential as a treatment for cardiovascular disease by inactivating the human myeloperoxidase enzyme (Moscovitz et al., 2018).
Antiparkinsonian Activity In 2009, a study by Azam, Alkskas, and Ahmed explored derivatives of similar compounds for their antiparkinsonian activity in mice. These compounds were found to exhibit significant activity against Parkinson's disease, potentially opening avenues for new treatments (Azam, Alkskas, & Ahmed, 2009).
Antimicrobial Activity El Azab and Abdel-Hafez (2015) synthesized derivatives that displayed promising in vitro antimicrobial activity against various bacterial and fungal strains. This suggests potential applications in combating microbial infections (El Azab & Abdel-Hafez, 2015).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves the condensation of 2-methoxyaniline with ethyl 2-bromoacetate to form N-(2-methoxyphenyl)glycine ethyl ester. This intermediate is then reacted with thionyl chloride to form N-(2-methoxyphenyl)glycine chloride, which is then reacted with sodium thiomethoxide to form N-(2-methoxyphenyl)glycine thiomethyl ester. The thiomethyl ester is then reacted with 2-(o-tolyl)thiourea to form the desired product.", "Starting Materials": [ "2-methoxyaniline", "ethyl 2-bromoacetate", "thionyl chloride", "sodium thiomethoxide", "2-(o-tolyl)thiourea" ], "Reaction": [ "2-methoxyaniline is reacted with ethyl 2-bromoacetate in the presence of a base to form N-(2-methoxyphenyl)glycine ethyl ester.", "N-(2-methoxyphenyl)glycine ethyl ester is then reacted with thionyl chloride to form N-(2-methoxyphenyl)glycine chloride.", "N-(2-methoxyphenyl)glycine chloride is then reacted with sodium thiomethoxide to form N-(2-methoxyphenyl)glycine thiomethyl ester.", "N-(2-methoxyphenyl)glycine thiomethyl ester is then reacted with 2-(o-tolyl)thiourea to form the desired product, N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide." ] } | |
| 1040653-50-6 | |
Molekularformel |
C21H18N4O3S3 |
Molekulargewicht |
470.58 |
IUPAC-Name |
N-(2-methoxyphenyl)-2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H18N4O3S3/c1-12-7-3-5-9-14(12)25-18-17(31-21(25)29)19(27)24-20(23-18)30-11-16(26)22-13-8-4-6-10-15(13)28-2/h3-10H,11H2,1-2H3,(H,22,26)(H,23,24,27) |
InChI-Schlüssel |
GANIKRPPSWULON-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4OC)SC2=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2512703.png)


![N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2512706.png)
![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2512707.png)
![2-Methyl-3-{[(pyridin-4-yl)methyl]carbamoyl}naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2512708.png)
![2-(1-chloroethyl)-5-(furan-2-yl)-1H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2512712.png)
![N-(Cyanomethyl)-4-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2512714.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2512718.png)

![5-[(Dimethylamino)methylene]-3-(4-methoxyphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2512721.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2512722.png)
![N-((Z)-2-(4-chlorophenyl)-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)-4-methylbenzamide](/img/structure/B2512724.png)
